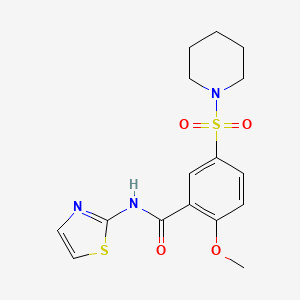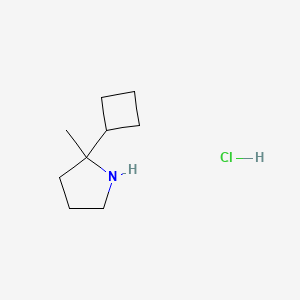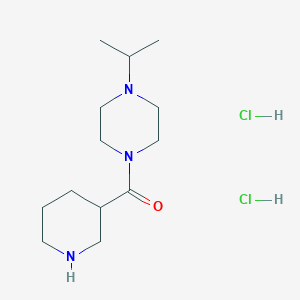
Piperidin-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidin-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone;dihydrochloride, also known as PPM, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. PPM is a white crystalline powder that is soluble in water and has a molecular weight of 382.3 g/mol. This compound is widely used in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also target bacterial cells.
Mode of Action
It is suggested that similar compounds may irreversibly damage bacterial cell membranes, leading to the leakage of cellular components . This suggests that Piperidin-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone;dihydrochloride may also interact with its targets in a similar manner.
Biochemical Pathways
The irreversible damage to bacterial cell membranes caused by similar compounds would likely disrupt normal cellular functions and biochemical pathways .
Result of Action
Similar compounds have been found to exhibit significant antimicrobial activity, suggesting that this compound may also have potent antimicrobial effects .
Avantages Et Limitations Des Expériences En Laboratoire
Piperidin-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone;dihydrochloride has several advantages for laboratory experiments, including its high solubility in water and its stability under various conditions. However, the compound has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the research on Piperidin-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone;dihydrochloride. One potential area of investigation is the development of novel this compound derivatives with improved pharmacological properties and reduced toxicity. Another area of interest is the exploration of the potential of this compound as a therapeutic agent for other diseases, such as diabetes and cardiovascular diseases. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential.
Méthodes De Synthèse
Piperidin-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone;dihydrochloride can be synthesized through a multistep process that involves the reaction between piperidine and 4-propan-2-ylpiperazine-1-carboxylic acid, followed by the addition of methanone. The resulting product is then purified through recrystallization and dihydrochloride salt formation.
Applications De Recherche Scientifique
Piperidin-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone;dihydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to exhibit potent antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, this compound has been shown to have neuroprotective effects by preventing oxidative stress and reducing the deposition of amyloid-beta plaques in the brain.
Propriétés
IUPAC Name |
piperidin-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O.2ClH/c1-11(2)15-6-8-16(9-7-15)13(17)12-4-3-5-14-10-12;;/h11-12,14H,3-10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCGKOQYOOIBRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2CCCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-pentoxybenzamide](/img/structure/B2577599.png)
![(3As,6aR)-spiro[2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3,1'-cyclopropane];hydrochloride](/img/structure/B2577601.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2577602.png)


![N-[2-hydroxy-2-(2-naphthyl)ethyl]-1-adamantanecarboxamide](/img/structure/B2577610.png)
![6-(2-Bromo-ethyl)-1,3-dimethyl-1,6-dihydro-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B2577613.png)
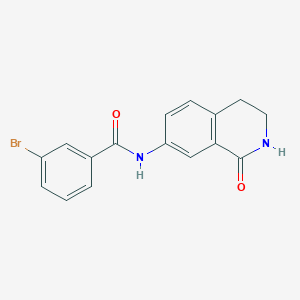
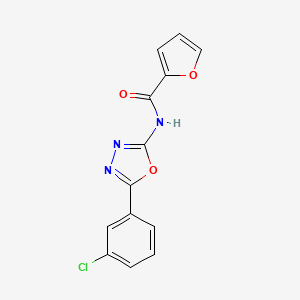
![7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2577617.png)
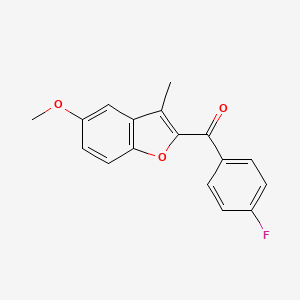
![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2577620.png)
